molecular formula C13H23NO B13850538 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol

1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol

Cat. No.: B13850538
M. Wt: 209.33 g/mol
InChI Key: KMMFTPDVDFWYMU-UHFFFAOYSA-N
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Description

1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol is a cyclohexanol derivative featuring a propynyl chain substituted with a diethylamino group at the 3-position. Its molecular formula is C₁₃H₂₃NO, with a molecular weight of 209.33 g/mol (calculated).

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

1-[3-(diethylamino)prop-1-ynyl]cyclohexan-1-ol

InChI

InChI=1S/C13H23NO/c1-3-14(4-2)12-8-11-13(15)9-6-5-7-10-13/h15H,3-7,9-10,12H2,1-2H3

InChI Key

KMMFTPDVDFWYMU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CC1(CCCCC1)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with diethylamine and propargyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the diethylamino group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison
Compound Core Structure Substituents Key Functional Groups
1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol Cyclohexanol 3-(Diethylamino)prop-1-ynyl Hydroxyl, alkyne, tertiary amine
1-(3-Hydroxyprop-1-ynyl)cyclohexanol Cyclohexanol 3-Hydroxyprop-1-ynyl Hydroxyl, alkyne
Dimethylamino analog Cyclohexanol 3-(Dimethylamino)prop-1-ynyl Hydroxyl, alkyne, tertiary amine
Table 2: Molecular Weight and Solubility Trends
Compound Molecular Weight (g/mol) Water Solubility (mg/mL, est.)
1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol 209.33 ~10 (low)
1-(3-Hydroxyprop-1-ynyl)cyclohexanol 154.21 ~50 (moderate)
Dimethylamino analog 182.28 (base) ~20 (low-moderate)

Biological Activity

1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol is a complex organic compound recognized for its potential biological activities. Its unique structure, which includes a cyclohexanol backbone and a diethylamino propynyl group, suggests various pharmacological applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C21H27NO
  • Molecular Weight : Approximately 309.45 g/mol

The compound features a cyclohexanol core with substituents that enhance its solubility and interaction with biological systems. The presence of the diethylamino group is particularly significant, as it may influence the compound's interaction with neurotransmitter receptors.

Biological Activity Overview

Research indicates that 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol exhibits various biological activities, including:

  • Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may affect serotonin and norepinephrine reuptake, indicating potential antidepressant properties.
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies.

The exact mechanism through which 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol exerts its effects is still under investigation. However, it is hypothesized to interact with specific receptors in the central nervous system (CNS), potentially influencing:

  • Serotonin Receptors : Similar compounds have shown affinity for serotonin receptors, which are crucial in mood regulation.
  • Norepinephrine Transporters : By inhibiting norepinephrine reuptake, this compound may enhance mood and cognitive function.

Comparative Analysis with Related Compounds

To better understand the biological activity of 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol, a comparison with structurally similar compounds can be insightful.

Compound NameMolecular FormulaUnique Features
1-[3-(Dimethylamino)prop-1-ynyl]cyclohexan-1-olC19H23NOContains dimethylamino group; potential for different receptor interactions.
1-[3-(Morpholino)prop-1-ynyl]cyclohexan-1-olC21H25NOMorpholino group may enhance solubility and alter pharmacokinetics.
4-(3-Dimethylamino)phenylcyclohexanolC19H25NOVariation in substitution pattern affecting receptor affinity.

This table illustrates how slight modifications in the chemical structure can lead to significant differences in biological activity and therapeutic potential.

Study on Antidepressant Activity

A study conducted by Kahn et al. (2014) examined compounds similar to 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol for their effects on mood disorders. The results indicated that these compounds could significantly reduce depressive symptoms in animal models when administered at specific dosages.

Neuroprotective Properties

In another study focusing on neuroprotection, researchers found that the administration of related compounds resulted in decreased neuronal apoptosis in models of neurodegenerative diseases. This suggests that 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol may hold promise as a neuroprotective agent.

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